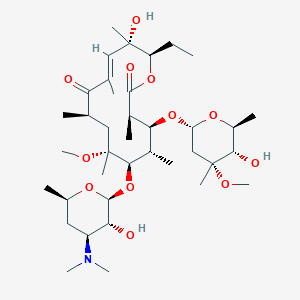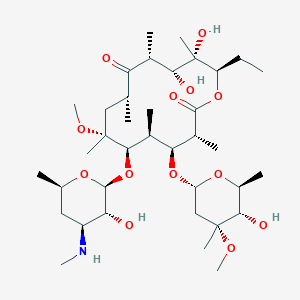
Monoacetyldapsone
Descripción general
Descripción
N-acetil Dapsona es un metabolito de la dapsona, un compuesto antiinflamatorio y antibacteriano. La dapsona se ha utilizado ampliamente en el tratamiento de la lepra, la malaria, el acné y diversos trastornos inmunitarios. N-acetil Dapsona se forma en el hígado a través de la acetilación de la dapsona por la enzima N-acetiltransferasa .
Aplicaciones Científicas De Investigación
N-acetil Dapsona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en química analítica para el estudio de reacciones de acetilación.
Biología: Investigado por su papel en las vías metabólicas que involucran la dapsona.
Medicina: Estudiado por sus potenciales efectos terapéuticos y como biomarcador para el seguimiento de la terapia con dapsona.
Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y como estándar en los procesos de control de calidad
Safety and Hazards
Mecanismo De Acción
N-acetil Dapsona ejerce sus efectos a través de mecanismos similares a la dapsona. Inhibe la síntesis de ácido dihidrofolico compitiendo con el para-amino-benzoato por el sitio activo de la dihidropteroato sintetasa. Esta inhibición conduce a la supresión del crecimiento bacteriano. Además, N-acetil Dapsona exhibe propiedades antiinflamatorias al inhibir la producción de especies reactivas de oxígeno y al regular a la baja las respuestas inflamatorias mediadas por neutrófilos .
Compuestos similares:
Dapsona: El compuesto principal, ampliamente utilizado por sus propiedades antibacterianas y antiinflamatorias.
Monoacetil dapsona: Otro metabolito acetilado de la dapsona.
Dapsona hidroxiamina: Un metabolito hidroxilado de la dapsona
Singularidad de N-acetil Dapsona: N-acetil Dapsona es único debido a su acetilación específica, que afecta su farmacocinética y farmacodinámica. Sirve como un metabolito clave en el estudio de las vías metabólicas de la dapsona y proporciona información sobre los efectos terapéuticos y adversos del fármaco .
Análisis Bioquímico
Biochemical Properties
Monoacetyldapsone interacts with various enzymes and proteins. It is generated through the acetylation of Dapsone, a process involving N-acetyltransferase . The nature of these interactions involves the transfer of an acetyl group from Dapsone to this compound .
Cellular Effects
This compound has been shown to have effects on various types of cells. It influences cell function by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After oral administration, the maximum concentration in plasma is reached at about 4 hours, with an absorption half-life of about 1.1 hours . The elimination half-life of Dapsone, from which this compound is derived, is about 30 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes or cofactors. It is a product of the acetylation of Dapsone, a process involving N-acetyltransferase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. Dapsone, from which this compound is derived, is about 70 to 90% protein-bound, and it is distributed in most tissues
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N-acetil Dapsona se puede sintetizar a través de la acetilación de la dapsona. La reacción implica el uso de anhídrido acético o cloruro de acetilo como agentes acetilantes en presencia de una base como la piridina. La reacción se realiza típicamente a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar una acetilación completa .
Métodos de producción industrial: En entornos industriales, la producción de N-acetil Dapsona sigue principios similares pero a mayor escala. El proceso implica el uso de reactores grandes y condiciones controladas para garantizar un alto rendimiento y pureza. La mezcla de reacción se somete a menudo a pasos de purificación, como la recristalización, para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: N-acetil Dapsona experimenta varias reacciones químicas, que incluyen:
Oxidación: N-acetil Dapsona se puede oxidar para formar N-acetil dapsona hidroxiamina.
Reducción: El compuesto se puede reducir de nuevo a dapsona en condiciones específicas.
Sustitución: N-acetil Dapsona puede experimentar reacciones de sustitución donde el grupo acetilo se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Productos principales formados:
Oxidación: N-acetil dapsona hidroxiamina.
Reducción: Dapsona.
Sustitución: Los productos varían en función del nucleófilo utilizado.
Comparación Con Compuestos Similares
Dapsone: The parent compound, widely used for its antibacterial and anti-inflammatory properties.
Monoacetyldapsone: Another acetylated metabolite of dapsone.
Dapsone hydroxylamine: A hydroxylated metabolite of dapsone
Uniqueness of N-acetyl Dapsone: N-acetyl Dapsone is unique due to its specific acetylation, which affects its pharmacokinetics and pharmacodynamics. It serves as a key metabolite in the study of dapsone’s metabolic pathways and provides insights into the drug’s therapeutic and adverse effects .
Propiedades
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCBIHNYYQINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205040 | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-20-8 | |
| Record name | Monoacetyldapsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoacetyldapsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 565-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoacetyl dapsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOACETYLDAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)


